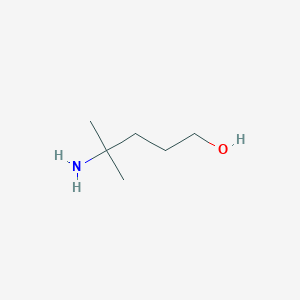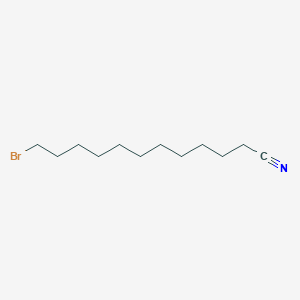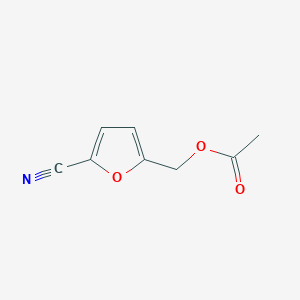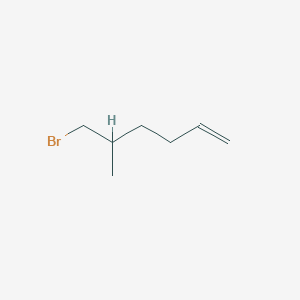
3-Bromo-4-(trifluoromethoxy)benzaldehyde
概要
説明
The compound of interest, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethoxy group. This structure suggests potential reactivity typical of aldehydes and halides, which may be influenced by the electron-withdrawing effects of the trifluoromethoxy group.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve various strategies, including direct halogenation of the aromatic ring, followed by the introduction of the aldehyde group. For instance, a related compound, 3,5-bromo-4-hydroxy benzaldehyde, can be synthesized from p-hydroxy benzaldehyde through bromination and subsequent reactions . Although the specific synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the benzaldehyde/boron trifluoride adduct shows anti complexation, which is influenced by the electronic nature of the substituents . The presence of a trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would likely affect its electronic properties and molecular conformation, potentially impacting its reactivity.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, bromobenzaldehydes can participate in palladium-catalyzed coupling reactions to form dihydroxyalkenyl benzaldehydes . The trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde could influence such reactions by altering the electronic properties of the molecule. Additionally, the bromine atom could be a site for further functionalization, as seen in the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium derivatives from brominated benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the acidity, reactivity, and overall stability of the molecule. For instance, the oxidation of various benzaldehydes has been studied, revealing insights into their reactivity and the influence of substituents on reaction kinetics and thermodynamics . The trifluoromethoxy and bromo substituents in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would contribute to its unique physical and chemical properties, potentially making it a versatile intermediate in organic synthesis.
科学的研究の応用
Chemical Synthesis and Reactivity
3-Bromo-4-(trifluoromethoxy)benzaldehyde has been utilized in various chemical syntheses and reactions. For instance, it can be converted to 5-bromo-2-(trifluoromethoxy)phenyllithium at specific temperatures, which can further undergo reactions to form a variety of organofluorine compounds (Schlosser & Castagnetti, 2001). Additionally, its brominated and trifluoromethylated derivatives have been employed in metalations and functionalizations of pyridines, contributing to the development of carboxylic acids and other compounds (Cottet et al., 2004).
Organic Synthesis and Polymerization
3-Bromo-4-(trifluoromethoxy)benzaldehyde has also found applications in the synthesis of various organic compounds. For example, it can be used in the synthesis of novel copolymers with styrene, contributing to the development of materials with specific properties (Kharas et al., 2015; Kharas et al., 2016). These copolymers exhibit unique thermal and physical characteristics due to the presence of the trifluoromethoxy group.
Photolabile Protecting Groups
Research has also explored the use of derivatives of 3-Bromo-4-(trifluoromethoxy)benzaldehyde as photolabile protecting groups for aldehydes and ketones. These compounds can release protected aldehydes and ketones upon exposure to light, offering potential applications in photochemical reactions and material science (Lu et al., 2003).
Structural Analysis and Crystallography
The compound and its derivatives have been subjects in structural analysis and X-ray crystallography studies. Such research provides insights into the molecular structures and bonding characteristics of these compounds, contributing to a better understanding of their reactivity and potential applications in various fields (Arunagiri et al., 2018).
Safety And Hazards
As with any chemical compound, precautions should be taken when handling 3-Bromo-4-(trifluoromethoxy)benzaldehyde . It may pose risks related to inhalation, skin contact, and eye exposure. Consult safety data sheets and follow proper laboratory practices.
将来の方向性
Research on this compound could explore:
- Synthetic modifications : Developing novel derivatives with specific properties.
- Biological activity : Investigating potential applications in medicine or materials science.
- Environmental impact : Assessing its fate and effects in the environment.
特性
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOFZMQWTYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522348 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
85366-66-1 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

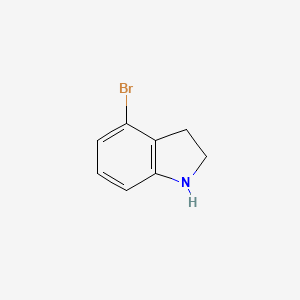
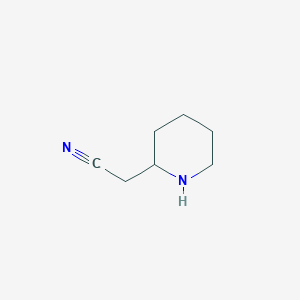
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

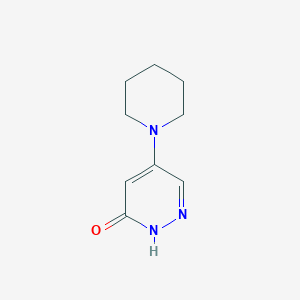
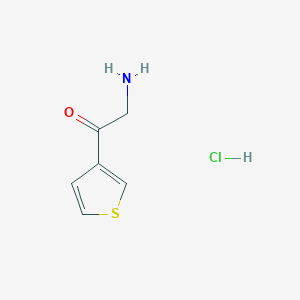
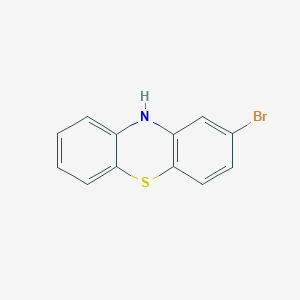
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
